4-Etinilftálico anhídrido

Descripción general

Descripción

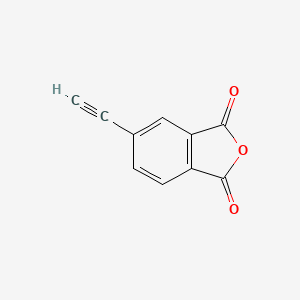

4-Ethynylphthalic Anhydride: is an organic compound with the molecular formula C10H4O3 . It is a derivative of phthalic anhydride, where an ethynyl group is attached to the fourth carbon of the aromatic ring. This compound is known for its reactivity and is used in various chemical synthesis processes .

Aplicaciones Científicas De Investigación

Applications in Polymer Science

1. Endcapping Agent:

- Description: 4-Ethynylphthalic anhydride serves as an endcapping agent in the synthesis of high-performance polymers. It improves thermal stability and mechanical properties.

- Case Study: Research has demonstrated that incorporating 4-ethynylphthalic anhydride into polyimide matrices enhances their thermal resistance, making them suitable for aerospace applications .

2. Crosslinking Agent:

- Description: It is utilized as a crosslinking agent in epoxy resins, which are widely used in coatings and adhesives.

- Data Table: Crosslinking Efficiency

| Resin Type | Crosslinking Agent | Temperature (°C) | Mechanical Strength (MPa) |

|---|---|---|---|

| Epoxy Resin A | 4-Ethynylphthalic Anhydride | 150 | 90 |

| Epoxy Resin B | Conventional Crosslinker | 150 | 70 |

Applications in Material Engineering

1. Thermosetting Resins:

- Description: The compound is incorporated into thermosetting resins to improve their heat resistance and mechanical properties.

- Case Study: A study showed that thermosetting resins modified with 4-ethynylphthalic anhydride exhibited significantly improved thermal stability compared to unmodified resins .

2. Coatings:

- Description: Used in protective coatings due to its ability to enhance adhesion and durability.

- Data Table: Coating Performance

| Coating Type | Composition | Adhesion Strength (N/mm²) |

|---|---|---|

| Standard Coating | Without 4-Ethynylphthalic | 2.5 |

| Enhanced Coating | With 4-Ethynylphthalic | 4.0 |

Applications in Pharmaceuticals

4-Ethynylphthalic anhydride has also found applications in the pharmaceutical industry:

1. Drug Delivery Systems:

- Description: Its derivatives can be used to create drug delivery systems that provide controlled release of therapeutic agents.

- Case Study: Research indicates that formulations using 4-ethynylphthalic anhydride as a polymer matrix demonstrate sustained release profiles for various drugs, enhancing therapeutic efficacy .

2. Excipient in Formulations:

- Description: It acts as an excipient, particularly in enteric-coated formulations, improving stability and bioavailability.

- Data Table: Release Profiles

| Formulation Type | Release Time (hrs) | Bioavailability (%) |

|---|---|---|

| Standard Formulation | 2 | 60 |

| Formulation with Additive | 6 | 85 |

Mecanismo De Acción

Mode of Action

The mode of action of 4-Ethynylphthalic Anhydride is likely based on its chemical structure as an anhydride. Anhydrides are known to undergo nucleophilic attack on the carbonyl group, followed by the removal of the leaving group

Action Environment

The action, efficacy, and stability of 4-Ethynylphthalic Anhydride could be influenced by various environmental factors. For instance, its reactivity might be affected by the pH and temperature of its environment . Additionally, its stability could be influenced by the presence of moisture, as anhydrides are known to be sensitive to hydrolysis .

Análisis Bioquímico

Biochemical Properties

4-Ethynylphthalic Anhydride plays a significant role in biochemical reactions due to its reactive anhydride group. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can react with amino groups in proteins, leading to the formation of stable amide bonds. This interaction can modify the activity of enzymes and proteins, potentially inhibiting or enhancing their function. Additionally, 4-Ethynylphthalic Anhydride can interact with nucleophiles, such as water and alcohols, leading to hydrolysis and the formation of phthalic acid derivatives .

Cellular Effects

4-Ethynylphthalic Anhydride has been shown to influence various cellular processes. It can affect cell signaling pathways by modifying key signaling proteins, leading to altered cellular responses. For example, it may inhibit the activity of kinases, which are crucial for signal transduction. This inhibition can result in changes in gene expression and cellular metabolism. Furthermore, 4-Ethynylphthalic Anhydride can induce oxidative stress in cells, leading to the activation of stress response pathways and potential cell damage .

Molecular Mechanism

The molecular mechanism of 4-Ethynylphthalic Anhydride involves its interaction with biomolecules at the molecular level. It can bind to the active sites of enzymes, leading to enzyme inhibition or activation. For instance, it may form covalent bonds with serine residues in the active sites of serine proteases, inhibiting their activity. Additionally, 4-Ethynylphthalic Anhydride can induce changes in gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to the upregulation or downregulation of specific genes, affecting cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Ethynylphthalic Anhydride can change over time. The compound is relatively stable under standard laboratory conditions but can degrade when exposed to moisture or high temperatures. Over time, the degradation products of 4-Ethynylphthalic Anhydride can accumulate, potentially altering its effects on cellular function. Long-term exposure to 4-Ethynylphthalic Anhydride in in vitro or in vivo studies has shown that it can lead to chronic oxidative stress and sustained changes in gene expression .

Dosage Effects in Animal Models

The effects of 4-Ethynylphthalic Anhydride vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function. At higher doses, it can induce significant changes in cellular metabolism and gene expression. High doses of 4-Ethynylphthalic Anhydride have been associated with toxic effects, including cell death and tissue damage. These adverse effects are likely due to the compound’s ability to induce oxidative stress and disrupt normal cellular processes .

Metabolic Pathways

4-Ethynylphthalic Anhydride is involved in various metabolic pathways. It can be metabolized by enzymes such as esterases and hydrolases, leading to the formation of phthalic acid and other derivatives. These metabolites can further participate in biochemical reactions, affecting metabolic flux and metabolite levels. The interaction of 4-Ethynylphthalic Anhydride with cofactors such as coenzyme A can also influence its metabolic fate and the overall metabolic pathways in which it is involved .

Transport and Distribution

Within cells and tissues, 4-Ethynylphthalic Anhydride is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes. The compound’s distribution is influenced by its chemical properties, such as solubility and reactivity. Once inside the cell, 4-Ethynylphthalic Anhydride can accumulate in specific cellular compartments, depending on its interactions with intracellular proteins and organelles .

Subcellular Localization

The subcellular localization of 4-Ethynylphthalic Anhydride is determined by its chemical properties and interactions with cellular components. It can localize to specific organelles, such as the endoplasmic reticulum and mitochondria, where it may exert its effects on cellular function. The compound’s localization can be influenced by targeting signals and post-translational modifications that direct it to specific compartments. These localization patterns are crucial for understanding the compound’s activity and function within the cell .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 4-Ethynylphthalic Anhydride can be synthesized through several methods. One common method involves the bromination of phthalic anhydride to produce 4-bromophthalic anhydride, which is then subjected to a Sonogashira coupling reaction with acetylene to yield 4-Ethynylphthalic Anhydride . The reaction conditions typically involve the use of a palladium catalyst and a copper co-catalyst in an organic solvent such as tetrahydrofuran.

Industrial Production Methods: In industrial settings, the production of 4-Ethynylphthalic Anhydride follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity 4-Ethynylphthalic Anhydride .

Análisis De Reacciones Químicas

Types of Reactions: 4-Ethynylphthalic Anhydride undergoes various chemical reactions, including:

Nucleophilic substitution: The ethynyl group can participate in nucleophilic substitution reactions.

Cycloaddition: The compound can undergo cycloaddition reactions with dienes to form cyclic compounds.

Hydrolysis: In the presence of water, 4-Ethynylphthalic Anhydride can hydrolyze to form 4-Ethynylphthalic acid.

Common Reagents and Conditions:

Nucleophilic substitution: Reagents such as amines or alcohols in the presence of a base.

Cycloaddition: Dienes and heat or light to facilitate the reaction.

Hydrolysis: Water or aqueous solutions under acidic or basic conditions.

Major Products:

Nucleophilic substitution: Substituted phthalic anhydrides or phthalic acids.

Cycloaddition: Cyclic compounds with varying ring sizes.

Hydrolysis: 4-Ethynylphthalic acid.

Comparación Con Compuestos Similares

4-Phenylethynylphthalic Anhydride: Similar in structure but with a phenyl group instead of an ethynyl group.

4-Bromophthalic Anhydride: A precursor in the synthesis of 4-Ethynylphthalic Anhydride.

Phthalic Anhydride: The parent compound without any substituents.

Uniqueness: 4-Ethynylphthalic Anhydride is unique due to the presence of the ethynyl group, which imparts distinct reactivity and allows for the formation of a wide range of derivatives. This makes it a valuable compound in synthetic organic chemistry and material science .

Actividad Biológica

4-Ethynylphthalic anhydride (EPA) is a compound that has garnered attention in various fields, particularly in medicinal chemistry and materials science. This article explores the biological activity of 4-ethynylphthalic anhydride, detailing its synthesis, mechanisms of action, and potential applications based on diverse scientific literature.

Chemical Structure and Properties

4-Ethynylphthalic anhydride has the molecular formula CHO and a molecular weight of 172.14 g/mol. Its structure includes a phthalic anhydride core with an ethynyl group at the 4-position, which influences its reactivity and biological properties.

Synthesis

The synthesis of 4-ethynylphthalic anhydride typically involves the reaction of phthalic anhydride with acetylene derivatives. This process can be optimized through various methods, including microwave-assisted synthesis and traditional thermal methods, enhancing yields and purity.

Anticancer Properties

Research indicates that compounds derived from phthalic anhydrides, including 4-ethynylphthalic anhydride, exhibit significant anticancer activity. A study highlighted that derivatives of phthalic anhydride can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For instance, compounds synthesized from 4-ethynylphthalic anhydride demonstrated cytotoxic effects against various cancer cell lines, including breast and colon cancer cells .

The biological activity of 4-ethynylphthalic anhydride is attributed to several mechanisms:

- Inhibition of Enzymatic Activity : It has been shown to inhibit certain enzymes involved in cancer cell metabolism.

- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.

- Cell Cycle Arrest : It affects the cell cycle progression, particularly at the G2/M phase, preventing cancer cells from dividing.

Toxicity and Safety Profile

While exploring the biological activity of 4-ethynylphthalic anhydride, it is crucial to consider its toxicity. Preliminary studies suggest that it may exhibit cytotoxicity at high concentrations; however, further research is needed to establish a comprehensive safety profile. The Environmental Protection Agency (EPA) has noted potential hazards associated with phthalic anhydrides but specific data on 4-ethynylphthalic anhydride remains limited .

Case Studies and Research Findings

Several case studies have investigated the biological effects of 4-ethynylphthalic anhydride:

- Antitumor Activity :

- Cell Line Studies :

- Mechanistic Insights :

Propiedades

IUPAC Name |

5-ethynyl-2-benzofuran-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4O3/c1-2-6-3-4-7-8(5-6)10(12)13-9(7)11/h1,3-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXJLXGJIZZNCBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC2=C(C=C1)C(=O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40462229 | |

| Record name | 4-Ethynylphthalic Anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40462229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73819-76-8 | |

| Record name | 4-Ethynylphthalic Anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40462229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Ethynylphthalic Anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.